Cas no 1012059-97-0 ((R)-3-Amino-N-methyl-4-(phenylthio)butanamide)
(R)-3-Amino-N-methyl-4-(phenylthio)butanamide Chemical and Physical Properties
Names and Identifiers
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- (R)-3-Amino-N-methyl-4-(phenylthio)butanamide
- (3R)-3-amino-N-methyl-4-phenylsulfanylbutanamide
- ABT737
- Butanamide, 3-amino-N-methyl-4-(phenylthio)-, (3R)-
- DTXSID70733010
- (3R)-3-Amino-N-methyl-4-(phenylsulfanyl)butanamide
- SCHEMBL1540158
- DB-327982
- 1012059-97-0
-
- Inchi: 1S/C11H16N2OS/c1-13-11(14)7-9(12)8-15-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)/t9-/m1/s1
- InChI Key: OQSHJQHCQMTMAA-SECBINFHSA-N
- SMILES: S(C1C=CC=CC=1)C[C@@H](CC(NC)=O)N
Computed Properties
- Exact Mass: 224.09833431g/mol
- Monoisotopic Mass: 224.09833431g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 80.4Ų
(R)-3-Amino-N-methyl-4-(phenylthio)butanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019118578-1g |
(R)-3-Amino-N-methyl-4-(phenylthio)butanamide |
1012059-97-0 | 95% | 1g |
$615.44 | 2023-09-04 |
(R)-3-Amino-N-methyl-4-(phenylthio)butanamide Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on (R)-3-Amino-N-methyl-4-(phenylthio)butanamide
Chemical Profile of (R)-3-Amino-N-methyl-4-(phenylthio)butanamide (CAS No. 1012059-97-0)
The compound (R)-3-Amino-N-methyl-4-(phenylthio)butanamide, identified by its CAS number 1012059-97-0, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of amides characterized by a unique structural motif that includes an amino group, a methylated amide backbone, and a phenylthio substituent. Such structural features make it a promising candidate for further exploration in drug discovery and molecular medicine.
In recent years, the development of chiral auxiliaries and catalysts has revolutionized the synthesis of enantiomerically pure compounds, which are crucial for many pharmaceutical applications. The stereochemistry of (R)-3-Amino-N-methyl-4-(phenylthio)butanamide is particularly noteworthy, as the (R)-configuration often imparts enhanced biological activity and selectivity. This has led to extensive research into its potential as a building block for more complex pharmacophores.
The phenylthio group in the molecule introduces a sulfur atom that can participate in various chemical reactions, including nucleophilic substitution and coordination with transition metals. These properties have been exploited in the development of novel catalytic systems for asymmetric transformations, which are essential for constructing enantiomerically enriched molecules efficiently. For instance, recent studies have demonstrated the use of this compound in palladium-catalyzed cross-coupling reactions, where it serves as an effective ligand or intermediate.
Furthermore, the amide functionality in (R)-3-Amino-N-methyl-4-(phenylthio)butanamide is known to enhance solubility and bioavailability in drug candidates. This has prompted investigations into its incorporation into peptide mimetics and peptidomimetics, which are designed to mimic the biological activity of natural peptides while avoiding their limitations, such as degradation in vivo. The methyl group on the nitrogen atom also contributes to steric hindrance, which can be tailored to optimize binding interactions with biological targets.
Current research in this area is focused on leveraging computational chemistry and machine learning to predict and optimize the properties of such compounds. By integrating experimental data with predictive models, researchers aim to accelerate the discovery of novel bioactive molecules. The structural features of (R)-3-Amino-N-methyl-4-(phenylthio)butanamide make it an attractive scaffold for virtual screening campaigns, where large libraries of related compounds can be rapidly evaluated for their potential therapeutic efficacy.
In addition to its synthetic utility, this compound has shown promise in preclinical studies as a modulator of various biological pathways. For example, derivatives of this molecule have been investigated for their effects on enzyme inhibition and receptor binding. The phenylthio group's ability to interact with aromatic residues in proteins suggests that it could be used to develop targeted therapies against specific disease pathways. Such interactions are critical for designing drugs that exhibit high selectivity and low toxicity.
The development of new synthetic methodologies is also a key focus area when working with compounds like (R)-3-Amino-N-methyl-4-(phenylthio)butanamide. Transition-metal-catalyzed reactions have emerged as powerful tools for constructing complex molecular architectures efficiently. For instance, copper-catalyzed thiophilic substitution reactions have been employed to introduce sulfur-containing groups into organic molecules, providing a versatile route to functionalized derivatives of this compound.
Another emerging trend is the use of flow chemistry techniques to improve scalability and reproducibility in the synthesis of chiral amides. Flow systems offer precise control over reaction conditions, which is particularly beneficial for optimizing stereochemical outcomes. This approach has been successfully applied to the synthesis of enantiomerically pure forms of (R)-3-Amino-N-methyl-4-(phenylthio)butanamide, demonstrating its potential as a key intermediate in industrial settings.
The integration of green chemistry principles into synthetic protocols is also gaining traction in the pharmaceutical industry. Researchers are increasingly exploring solvent-free reactions, biocatalysis, and other environmentally friendly methods to minimize waste and energy consumption. These approaches align with global efforts to promote sustainable chemical manufacturing practices while maintaining high standards of product quality and yield.
In conclusion, (R)-3-Amino-N-methyl-4-(phenylthio)butanamide (CAS No. 1012059-97-0) represents a fascinating compound with diverse applications in pharmaceutical chemistry and molecular medicine. Its unique structural features make it a valuable scaffold for drug discovery efforts aimed at developing novel therapeutics with improved efficacy and selectivity. As research continues to advance our understanding of its chemical properties and biological activities, this compound is poised to play an increasingly important role in the next generation of medicinal chemistry innovations.
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